

Technical Support Center: Enhancing the Thermal Stability of Lanthanum Nickel Oxide Catalysts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum nickel oxide*

Cat. No.: *B13748301*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Lanthanum nickel oxide** (LaNiO_3) catalysts. The focus is on addressing common challenges related to their thermal stability and offering practical solutions based on established experimental findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that limit the thermal stability of **Lanthanum Nickel Oxide** (LaNiO_3) catalysts?

A1: The primary factors limiting the thermal stability of LaNiO_3 catalysts include:

- **Decomposition at High Temperatures:** LaNiO_3 is prone to decompose into lanthanum nickelate (La_2NiO_4) and nickel oxide (NiO) at temperatures exceeding 860°C . This phase change is a result of the alteration in the oxidation state of nickel.^[1]
- **Low Stability in Reductive Atmospheres:** The perovskite structure of LaNiO_3 exhibits low thermal stability, particularly in the presence of reducing agents.^{[2][3]}
- **Sintering of Nickel Particles:** At elevated temperatures, the active nickel particles can agglomerate, a process known as sintering. This leads to a reduction in the active surface area and, consequently, a decrease in catalytic activity.

- Coke Formation: In reactions involving hydrocarbons, such as methane reforming, carbon deposition (coking) can occur on the catalyst surface, blocking active sites and causing deactivation.[\[4\]](#)

Q2: How does the synthesis method influence the thermal stability of LaNiO₃ catalysts?

A2: The synthesis method significantly impacts the physicochemical properties of the catalyst, which in turn affects its thermal stability. A suitable combination of the preparation method and calcination conditions can yield oxides with the desired structure and properties for high-temperature applications.[\[5\]](#) For instance, the Pechini method allows for the synthesis of LaNiO₃ at various calcination temperatures, which influences the resulting grain size, specific surface area, and the strength of the metal-support interaction.[\[6\]](#) Methods like sol-gel and co-precipitation also offer control over the catalyst's final properties.[\[7\]](#)[\[8\]](#)

Q3: Can doping or substitution of elements in the LaNiO₃ structure improve its thermal stability?

A3: Yes, doping or partial substitution of lanthanum (A-site) or nickel (B-site) is a common strategy to enhance thermal stability.

- B-site Substitution: Introducing elements like Iron (Fe) or Cobalt (Co) into the nickel sites can result in a more stable perovskite structure, especially in reductive atmospheres.[\[2\]](#)[\[3\]](#)
- A-site Substitution: Substituting lanthanum with elements like Cerium (Ce) can improve resistance to coke formation due to the redox properties of cerium, which can facilitate the oxidation of carbon deposits.[\[9\]](#) The partial substitution of A or B sites can also create oxygen vacancies, which can suppress carbon deposition.[\[9\]](#)

Q4: What is the role of the support material in the thermal stability of LaNiO₃-based catalysts?

A4: The support material plays a crucial role in the thermal stability of LaNiO₃-based catalysts. Using a support like alumina (Al₂O₃) can help stabilize the catalyst's structure.[\[2\]](#)[\[3\]](#) The interaction between the active nickel phase and the lanthanum oxide (La₂O₃) support is critical. A strong metal-support interaction can prevent the sintering of nickel particles and improve the overall stability of the catalyst.[\[4\]](#)[\[6\]](#)[\[10\]](#)

Troubleshooting Guide

Issue	Possible Causes	Recommended Solutions
Rapid catalyst deactivation at high temperatures.	<ul style="list-style-type: none">- Catalyst decomposition into La₂NiO₄ and NiO.[1]-Sintering of active nickel particles.- Coke formation on the catalyst surface.[4]	<ul style="list-style-type: none">- Operate at a temperature below the decomposition point of LaNiO₃ (typically < 860°C).-Synthesize the catalyst with a higher calcination temperature (e.g., 800°C or above) to create smaller, more stable Ni grains and a stronger metal-support interaction.[6]-Introduce a dopant such as Fe or Co to improve structural stability in reducing environments.[2][3]- For reactions prone to coking, consider doping with Ce to enhance carbon removal.[9]
Low catalytic activity from the start of the experiment.	<ul style="list-style-type: none">- Incomplete formation of the desired perovskite phase during synthesis.- Low surface area of the prepared catalyst.	<ul style="list-style-type: none">- Ensure the calcination temperature is appropriate for the formation of the pure LaNiO₃ phase (typically above 600°C).[6]- Optimize the synthesis method (e.g., Pechini, sol-gel) and calcination conditions (time and temperature) to achieve a higher specific surface area.[5]- Characterize the catalyst using XRD to confirm the crystal structure before use.
Inconsistent catalytic performance between batches.	<ul style="list-style-type: none">- Variations in synthesis parameters such as precursor concentration, pH, calcination temperature, or ramp rate.	<ul style="list-style-type: none">- Standardize and carefully control all synthesis parameters.- Utilize a synthesis method that offers good reproducibility, such as the Pechini or sol-gel

Catalyst poisoning.

- Presence of contaminants in the reactant stream, such as sulfur or chlorine compounds.
[\[11\]](#)

methods.- Thoroughly characterize each new batch of catalyst to ensure consistent physicochemical properties.

- Purify the reactant feed to remove potential poisons.- If using chloride-containing precursors, ensure complete decomposition and removal of chlorine during calcination, as residual chlorine can poison the catalyst.[\[11\]](#)

Quantitative Data Summary

Table 1: Influence of Calcination Temperature on LaNiO₃ Properties and Performance in Steam Reforming of Methane[\[6\]](#)

Calcination Temperature (°C)	LaNiO ₃ Grain Size (nm)	Specific Surface Area (m ² /g)	Ni ⁰ Grain Size (nm)	CH ₄ Conversion at 800°C (%)	Carbon Deposition (wt%)
600	25.3	12.4	15.8	~88	1.8
700	31.8	8.7	13.5	~92	0.9
800	40.2	6.2	11.2	>95	<0.5
900	45.1	4.5	10.1	~94	<0.5

Table 2: Effect of Doping on the Photocatalytic Degradation of Rhodamine B by La-doped NiO[\[12\]](#)

La-doping Concentration (wt%)	Degradation Efficiency (%)
0	54
1	73
2	77
3	84
4	79

Experimental Protocols

1. Synthesis of LaNiO₃ via the Pechini Method[6]

- Precursor Solution Preparation:

- Dissolve stoichiometric amounts of lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.
- Add citric acid to the solution with a molar ratio of citric acid to total metal cations of 1.5:1.
- Add ethylene glycol to the solution with a molar ratio of ethylene glycol to citric acid of 4:1.
- Heat the solution at 80°C with continuous stirring to form a viscous gel.

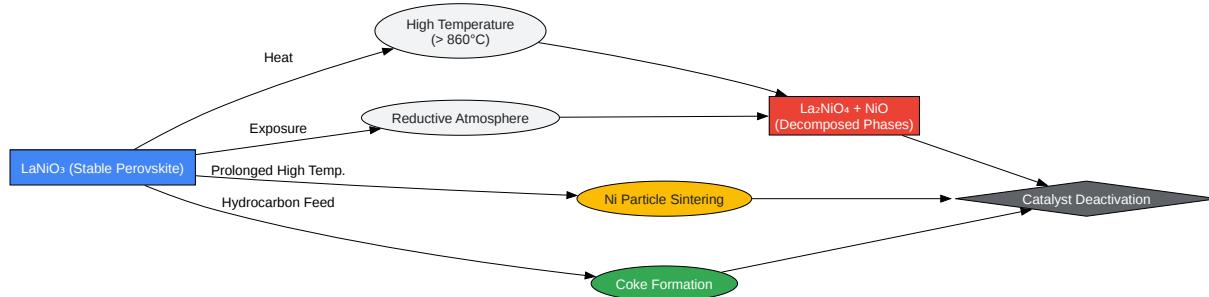
- Drying and Calcination:

- Dry the gel in an oven at 120°C overnight to obtain a dry gel precursor.
- Grind the dry gel into a powder.
- Calcine the powder in a muffle furnace. First, heat to 400°C at a rate of 5°C/min and hold for 2 hours.
- Then, increase the temperature to the desired final calcination temperature (e.g., 600°C, 700°C, 800°C, or 900°C) and hold for 5 hours.

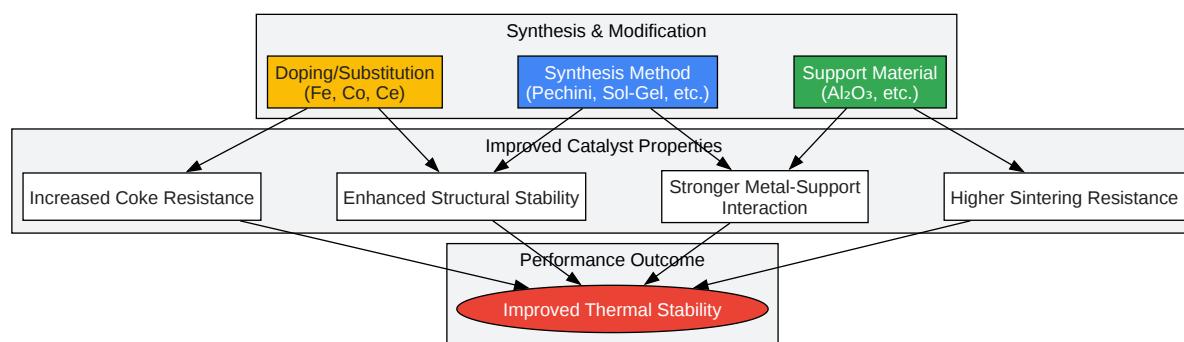
2. Hydrothermal Synthesis of LaNiO₃[13]

- Co-precipitation:
 - Mix stoichiometric amounts of lanthanum and nickel nitrates in 30 mL of deionized water with stirring.
 - Add a 9 mol/L potassium hydroxide solution dropwise until the pH of the mixture reaches 13 or higher to ensure complete co-precipitation.
 - Continue stirring the solution for 20 hours.
- Hydrothermal Treatment:
 - Transfer the mixture to a Teflon-lined autoclave.
 - Heat the autoclave at 180°C for 48 hours.
- Post-synthesis Processing:
 - Wash the resulting solid product repeatedly with deionized water and recover it by filtration.
 - Dry the synthesized material at 100°C for 12 hours.
 - Calcine the dried powder at 700°C for 6 hours in a tubular furnace with a flow of dry air.

Visualizations

[Click to download full resolution via product page](#)

Caption: Thermal degradation pathways of LaNiO_3 catalysts.



[Click to download full resolution via product page](#)

Caption: Strategies to improve LaNiO₃ catalyst thermal stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Catalysis Research | Recent Advances in the Application of Perovskite Catalysts in the Dry Reforming of Methane [lidsen.com]
- 5. Synthesis and Characterization of LaNiO₃, LaNi(1-x)Fe xO₃ and LaNi(1-x)Co xO₃ Perovskite Oxides for Catalysis Application – ScienceOpen [scienceopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN120589807A - A preparation method of nano lanthanum nickel metal oxide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. The Synthesis of Lanthanum Oxide/Ni Catalyst on the CMK-3 for the CO₂ reforming of CH₄ [jhmtr.semnan.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. In situ fabrication of lanthanum-doped nickel oxide nanostructures using sol–gel for the degradation of rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Thermal Stability of Lanthanum Nickel Oxide Catalysts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13748301#improving-the-thermal-stability-of-lanthanum-nickel-oxide-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com